3-Bromo-4-methylpyridine-5-boronic acid pinacol ester

Description

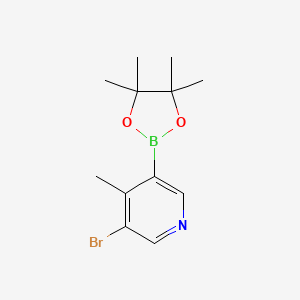

3-Bromo-4-methylpyridine-5-boronic acid pinacol ester is a boronic acid derivative where the boronic acid group is protected as a pinacol ester. Its structure features a pyridine ring substituted with a bromine atom at position 3, a methyl group at position 4, and the boronic acid pinacol ester at position 3. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry and materials science for constructing biaryl or heteroaryl frameworks .

Properties

IUPAC Name |

3-bromo-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BBrNO2/c1-8-9(6-15-7-10(8)14)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDXKZTBYHOKNFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=C2C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BBrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methylpyridine-5-boronic acid pinacol ester typically involves the reaction of 3-Bromo-4-methylpyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for maximum efficiency and yield, often involving continuous flow reactors and automated systems to handle large volumes of reactants and products .

Chemical Reactions Analysis

Types of Reactions:

Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions, leading to various functionalized derivatives.

Common Reagents and Conditions:

Palladium Catalysts: Palladium(0) complexes such as tetrakis(triphenylphosphine)palladium(0) are commonly used.

Bases: Bases like potassium carbonate or sodium hydroxide are often employed to facilitate the reaction.

Solvents: Solvents such as toluene, tetrahydrofuran, or dimethylformamide are typically used.

Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Medicinal Chemistry Applications

3-Bromo-4-methylpyridine-5-boronic acid pinacol ester has been investigated for its potential in medicinal chemistry, particularly in the development of pharmaceuticals. Boronic acids and their derivatives are known for their biological activities, including:

- Anticancer Properties : Research indicates that boronic acids can inhibit proteasomes, which are crucial for cancer cell survival. The compound's structure allows it to interact with specific targets involved in cancer progression .

- Antibacterial and Antiviral Activity : The mechanism of action often involves disrupting bacterial cell wall synthesis. Studies have shown that similar boronic acid derivatives exhibit significant antibacterial effects against various pathogens .

Organic Synthesis Applications

In organic synthesis, this compound serves as a key intermediate in the preparation of complex molecules. Its applications include:

- Suzuki Coupling Reactions : This compound can be employed in cross-coupling reactions to form carbon-carbon bonds, essential for synthesizing biaryl compounds used in pharmaceuticals and agrochemicals.

- Functionalization of Aromatic Compounds : The presence of both bromine and boronic acid functionalities allows for selective modifications of aromatic systems, enabling the introduction of diverse substituents .

Materials Science Applications

The compound is also explored in materials science for its potential use in the development of new materials with unique properties:

- Polymer Chemistry : Boronic esters can participate in the formation of dynamic covalent networks, which are useful in creating responsive materials that change properties under different conditions.

- Sensors and Detection Systems : Due to their ability to form complexes with diols and other functional groups, boronic acids are being studied for applications in sensor technology .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that a derivative of 3-Bromo-4-methylpyridine exhibited potent inhibition against multiple myeloma cells. The mechanism was attributed to the disruption of proteasomal activity, highlighting the potential for developing targeted therapies .

Case Study 2: Organic Synthesis

In a recent publication, researchers utilized this compound in a Suzuki coupling reaction to synthesize a novel class of anti-inflammatory agents. The efficiency of the reaction was noted to be significantly enhanced compared to traditional methods .

Mechanism of Action

The mechanism of action of 3-Bromo-4-methylpyridine-5-boronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps :

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogues and their properties:

Notes:

- Solubility : Pinacol esters generally exhibit superior solubility in organic solvents (e.g., chloroform, acetone) compared to free boronic acids . For example, phenylboronic acid pinacol ester shows high solubility in chloroform (>100 mg/mL), while the parent acid is poorly soluble in hydrocarbons .

- Stability : The pinacol ester group protects the boronic acid from hydrolysis, enhancing shelf life and compatibility with reactive reagents .

Reactivity in Cross-Coupling Reactions

- Bromine vs. Chlorine : The bromine substituent in this compound facilitates faster oxidative addition in palladium-catalyzed couplings compared to chloro analogues (e.g., 2-Chloro-3-methylpyridine-5-boronic acid pinacol ester) .

- Steric Effects : The methyl group at position 4 may hinder coupling at adjacent positions, directing reactions to the boronic ester site (position 5). This contrasts with unsubstituted analogues like 5-Bromo-3-pyridineboronic acid pinacol ester, which offers more flexibility in coupling positions .

- Electronic Effects : Electron-withdrawing groups (e.g., Br) activate the boronic ester for coupling, while electron-donating groups (e.g., OCH₃ in 3-methoxypyridine derivatives) reduce reactivity .

Biological Activity

3-Bromo-4-methylpyridine-5-boronic acid pinacol ester is a compound of interest in medicinal chemistry, particularly for its potential applications in drug development and synthetic chemistry. This article explores its biological activity, synthesis, and application in various fields, supported by data tables and relevant case studies.

- Molecular Formula : C12H14BBrN2O2

- Molecular Weight : 284.06 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Antibacterial Properties

Recent studies have demonstrated that compounds containing boronic acid moieties exhibit significant antibacterial activity. The biological activity of this compound has been evaluated against various strains of bacteria, showing promising results.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 µM | |

| Escherichia coli | 75 µM | |

| Streptococcus agalactiae | 100 µM |

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, similar to other boronic acid derivatives.

Antiviral Activity

In addition to antibacterial properties, this compound has shown potential antiviral activity. A study investigated its effects on Kaposi's Sarcoma-associated herpesvirus (KSHV), revealing that it could disrupt viral latency and replication processes.

Case Study: Synthesis and Application

A notable case study involved the synthesis of this compound through a palladium-catalyzed Suzuki coupling reaction. The reaction conditions were optimized to achieve high yields and purity:

- Starting Materials : 3-Bromo-4-methylpyridine and pinacol boronate.

- Catalyst : Palladium acetate.

- Solvent : Toluene.

- Temperature : 100 °C for 12 hours.

The resulting product was characterized using NMR and mass spectrometry, confirming its structure and purity.

The biological activity of boronic acids is often attributed to their ability to form reversible covalent bonds with diols in biological systems, which can affect enzyme activity and cellular processes. Specifically, the boronic acid group can inhibit serine proteases, leading to altered metabolic pathways in target organisms.

Q & A

Q. Key Parameters :

- Reaction temperature: 80–100°C (for Pd-catalyzed steps) .

- Solvent: Tetrahydrofuran (THF) or dioxane.

- Purification: Column chromatography or recrystallization .

1.2. How is this compound characterized for purity?

Methodological Answer:

Characterization involves:

NMR Spectroscopy :

- ¹H NMR : Peaks for methyl (δ ~2.5 ppm), pyridine protons (δ ~7.5–8.5 ppm), and pinacol methyl groups (δ ~1.3 ppm) .

- ¹¹B NMR : Signal at δ ~30 ppm confirms boronate ester formation .

HPLC : Purity >95% using a C18 column with acetonitrile/water mobile phase .

Melting Point : Consistency with literature values (e.g., 131–133°C for similar boronic esters) .

Q. Table 1: Typical Analytical Data

| Parameter | Value/Observation | Reference |

|---|---|---|

| Purity (HPLC) | >95% | |

| ¹H NMR (pyridine H) | δ 8.1–8.3 ppm (multiplet) | |

| Solubility | Slightly soluble in H₂O |

Advanced Research Questions

2.1. How can Suzuki-Miyaura cross-coupling reactions be optimized using this compound?

Methodological Answer:

Optimization steps include:

Catalyst Screening : Test Pd(PPh₃)₄, Pd(dppf)Cl₂, or XPhos Pd G3 for efficiency .

Base Selection : Use K₂CO₃ or Cs₂CO₃ in a 2:1 ratio with the boronic ester .

Solvent Optimization : DMF or THF at 80–100°C for 12–24 hours .

Monitoring : Track reaction progress via TLC or LC-MS to detect side products (e.g., protodeboronation) .

Case Study :

A 2022 study on 2-bromopyridine-5-boronic acid pinacol ester achieved 85% yield using Pd(dppf)Cl₂ and K₂CO₃ in THF at 90°C .

2.2. How to address conflicting data in coupling reaction yields?

Methodological Answer:

Contradictions often arise from:

Moisture Sensitivity : Hydrolysis of the boronic ester reduces reactivity. Use anhydrous solvents and glove-box techniques .

Steric Hindrance : The 4-methyl group may slow coupling. Increase catalyst loading (5 mol%) or use microwave-assisted heating .

Competing Pathways : Bromine substituents may undergo undesired elimination. Additives like LiCl can suppress side reactions .

Q. Troubleshooting Table :

| Issue | Solution | Reference |

|---|---|---|

| Low Yield | Use Pd/XPhos catalysts | |

| Protodeboronation | Add molecular sieves | |

| Incomplete Conversion | Extend reaction time |

2.3. What alternative reactions exploit the boronic ester functionality?

Methodological Answer:

Beyond Suzuki coupling:

Chan-Lam Coupling : Form C–N bonds with amines using Cu(OAc)₂ and O₂ .

Deborylation : Remove the pinacol group with HCl/THF to regenerate boronic acids for further functionalization .

Fluorination : Replace bromine with fluorine via Balz-Schiemann or halogen exchange .

Example :

A 2023 study on halogenated analogs achieved fluorination using AgF in DMSO at 120°C .

2.4. How does steric bulk from the methyl group influence reactivity?

Methodological Answer:

The 4-methyl group:

Slows Coupling : Steric hindrance reduces accessibility to the Pd catalyst. Mitigate with bulky ligands (e.g., SPhos) .

Directs Electrophilic Substitution : Guides regioselectivity in subsequent functionalization (e.g., nitration at the 5-position) .

Experimental Insight :

Kinetic studies on methyl-substituted pyridines show a 20% decrease in coupling efficiency compared to unsubstituted analogs .

Handling and Stability

3.1. What storage conditions ensure long-term stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.